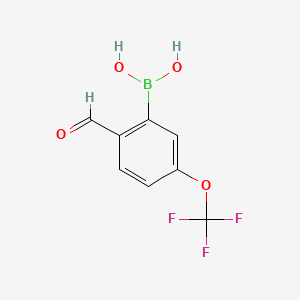

2-Formyl-5-(trifluoromethoxy)phenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[2-formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRIYFFBRIQGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675316 | |

| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-89-6 | |

| Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Formyl-5-(trifluoromethoxy)phenylboronic acid

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic approaches relevant to 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a specialized organic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive aldehyde group, a boronic acid moiety, and an electron-withdrawing trifluoromethoxy group, allows for diverse chemical transformations.[2] The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity in derivative compounds, making it a valuable substituent in the design of novel pharmaceuticals.[2] This guide summarizes the known properties of this compound and provides general experimental protocols based on closely related analogues.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial suppliers. The following tables summarize the key physicochemical information. It is important to note that some of these values are predicted and await experimental verification.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BF₃O₄ | [3] |

| Molecular Weight | 233.94 g/mol | [3] |

| CAS Number | 1218790-89-6 | [3] |

| Appearance | White to off-white solid (typical for phenylboronic acids) | Inferred from related compounds |

| Boiling Point (Predicted) | 359.9 ± 52.0 °C | [2] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | [2] |

| Purity | ≥98% (typical commercial specification) | [3] |

| Storage Conditions | 2-8°C, under inert gas, sealed | [2] |

Table 2: Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Notes |

| pKa | Expected to be acidic (pKa < 7) | The presence of electron-withdrawing formyl and trifluoromethoxy groups is expected to increase acidity. For comparison, the pKa of 5-trifluoromethyl-2-formylphenylboronic acid is 5.67 ± 0.01.[4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, acetone, methanol) | Phenylboronic acids are generally soluble in polar organic solvents.[5] Solubility in water is expected to be low. |

Synthetic and Analytical Workflows

Due to the limited availability of specific experimental data for this compound, the following diagrams illustrate generalized workflows for the synthesis and analysis of substituted phenylboronic acids, based on established chemical principles and methodologies reported for analogous compounds.

Caption: General Synthetic Workflow for a Phenylboronic Acid

Caption: General Analytical Workflow for a Phenylboronic Acid

Experimental Protocols

Synthesis

The synthesis of substituted 2-formylphenylboronic acids often follows a multi-step process starting from a corresponding substituted bromobenzaldehyde.[4]

-

Protection of the Aldehyde: The formyl group is typically protected to prevent it from reacting in subsequent steps. This can be achieved by converting it to an acetal, for instance, by reacting the aldehyde with an alcohol (e.g., ethylene glycol) in the presence of an acid catalyst.

-

Formation of an Organometallic Intermediate: The bromo-substituted, protected compound is then converted to an organometallic reagent. This is commonly done through a Grignard reaction with magnesium turnings or via lithiation using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C).

-

Borylation: The organometallic intermediate is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

-

Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the boronic acid. This step also removes the protecting group from the aldehyde, yielding the final product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Analytical Methods

To confirm the identity, purity, and properties of this compound, a combination of analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To identify the number and type of carbon atoms.

-

¹¹B NMR: To observe the characteristic signal of the boronic acid group.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethoxy group.

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).[6]

-

-

Mass Spectrometry (MS):

-

Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purpose: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound and identify any impurities.

-

Method: A suitable column (e.g., C18) and mobile phase are used to separate the compound from any byproducts or starting materials.

-

-

Acid-Base Titration:

-

Purpose: To experimentally determine the pKa of the boronic acid.

-

Method: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH is monitored potentiometrically.[7]

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the characteristic functional groups present in the molecule, such as the B-O-H, C=O (aldehyde), and C-F bonds.

-

Biological Activity and Applications

While specific biological data for this compound is not extensively documented, the structural motifs present suggest several potential applications in drug discovery and development.

-

Leucyl-tRNA Synthetase (LeuRS) Inhibition: 2-formylphenylboronic acids have been shown to exhibit antimicrobial activity, potentially through the inhibition of LeuRS.[8] The aldehyde and boronic acid can form a cyclic boronate that mimics a key intermediate in the aminoacylation reaction.

-

Suzuki-Miyaura Cross-Coupling Reactions: This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex biaryl structures.[2] These structures are common in many pharmaceutical agents.

-

Drug Design: The trifluoromethoxy group can improve a drug candidate's metabolic stability, cell membrane permeability, and binding affinity.[2] The formyl group provides a reactive site for further chemical modification and conjugation.

The following diagram illustrates the potential mechanism of action for 2-formylphenylboronic acids as antimicrobial agents.

Caption: Potential Mechanism of Antimicrobial Action

Conclusion

This compound is a promising, yet not extensively characterized, chemical entity. Its unique combination of functional groups makes it a valuable tool for synthetic chemists, particularly in the pharmaceutical industry. While a significant portion of the available data is predictive, this guide provides a solid foundation based on the known properties of closely related compounds. Further experimental investigation is necessary to fully elucidate its physicochemical properties and explore its potential applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (2-Formyl-5-(trifluoromethoxy)phenyl)boronic acid [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. Due to the limited availability of experimentally validated data in peer-reviewed literature, this document presents predicted ¹H and ¹³C NMR spectral data. Additionally, a representative experimental protocol for the acquisition of such data for arylboronic acids is detailed.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be used as a reference pending experimental verification. The atom numbering corresponds to the molecular structure diagram provided below.

Table 1: Predicted ¹H NMR Data

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 7.85 | d | J = 2.5 |

| H-4 | 7.60 | dd | J = 8.5, 2.5 |

| H-6 | 8.05 | d | J = 8.5 |

| -CHO | 10.20 | s | - |

| -B(OH)₂ | 8.50 | br s | - |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C-1 | 133.0 | - | - |

| C-2 | 140.0 | - | - |

| C-3 | 125.0 | - | - |

| C-4 | 120.0 | - | - |

| C-5 | 148.0 | - | - |

| C-6 | 135.0 | - | - |

| -CHO | 192.5 | - | - |

| -OCF₃ | 121.0 | q | ¹JCF ≈ 257 |

Predicted in CDCl₃. The signal for the carbon atom attached to the boron (C-1) may be broadened or unobserved due to quadrupolar relaxation of the boron nucleus.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Experimental Protocols

The following is a representative protocol for the acquisition of ¹H and ¹³C NMR spectra of arylboronic acids, based on common laboratory practices.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

This guide provides a foundational understanding of the NMR characteristics of this compound. Experimental validation is recommended for precise and accurate data.

In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Formylphenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of substituted formylphenylboronic acids, a class of compounds with significant applications in organic synthesis and medicinal chemistry. This document outlines detailed experimental protocols for their synthesis and crystal structure determination, presents key crystallographic data in a comparative format, and explores the supramolecular architectures governed by intermolecular interactions.

Introduction

Substituted formylphenylboronic acids are bifunctional organic compounds containing both a reactive aldehyde group and a versatile boronic acid moiety. This unique combination makes them valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. Understanding their three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is crucial for elucidating structure-property relationships, designing new catalysts, and developing targeted drug candidates. This guide offers a detailed examination of the synthesis, crystallization, and structural analysis of ortho-, meta-, and para-substituted formylphenylboronic acids.

Experimental Protocols

Synthesis of Substituted Formylphenylboronic Acids

Several synthetic routes are available for the preparation of formylphenylboronic acids, with the Grignard reaction and metal-halogen exchange followed by boronation being the most common. Below are detailed protocols for the synthesis of 2-, 3-, and 4-formylphenylboronic acid.

2.1.1. Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction

This procedure is adapted from the work of Heinrich Nöth and colleagues.[1]

Materials:

-

4-Bromobenzaldehyde

-

Diethoxymethoxyethane

-

Ethanol

-

Magnesium turnings

-

1,2-Dibromoethane (for activation)

-

Tri-n-butyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Acetal Protection of the Formyl Group:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde in a mixture of diethoxymethoxyethane and ethanol.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, neutralize the acid with a mild base (e.g., sodium bicarbonate solution), and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-bromo-4-(diethoxymethyl)benzene.

-

-

Formation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane and gentle heating.

-

Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous THF dropwise to the activated magnesium. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Boronation and Hydrolysis:

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of tri-n-butyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After the addition, allow the mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl to hydrolyze the boronic ester and remove the acetal protecting group.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield pure 4-formylphenylboronic acid.

-

2.1.2. Synthesis of 3-Formylphenylboronic Acid

The following is a general procedure for synthesizing 3-formylphenylboronic acid.[2]

Materials:

-

3-Bromobenzaldehyde (or its acetal-protected form)

-

Magnesium turnings or n-butyllithium

-

Trimethyl borate or triisopropyl borate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Aqueous sulfuric acid or hydrochloric acid

-

Toluene for extraction (optional)

Procedure:

-

Preparation of the Organometallic Reagent:

-

If using a Grignard reaction, follow a similar procedure to that described for the 4-isomer, starting from 3-bromobenzaldehyde (preferably with the aldehyde group protected as an acetal).

-

Alternatively, for a lithium-halogen exchange, dissolve the protected 3-bromobenzaldehyde in anhydrous THF or diethyl ether and cool to -78 °C. Add n-butyllithium dropwise and stir for the appropriate time to ensure complete exchange.

-

-

Reaction with Boronic Ester:

-

To the cooled organometallic solution, add trimethyl borate or triisopropyl borate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Work-up:

-

Hydrolyze the reaction mixture with an aqueous acid solution (e.g., sulfuric acid).[2]

-

If a precipitate forms, it can be filtered. The filtrate can be concentrated and the residue stirred with water to precipitate more product.[2]

-

The crude product is collected by filtration and can be purified by recrystallization. A patent describes a purification method involving dissolving the crude product in an aqueous alkaline solution (pH 8-11), extracting with an organic solvent like toluene to remove impurities, and then re-precipitating the product by acidification.

-

2.1.3. Synthesis of 2-Formylphenylboronic Acid

A one-pot synthesis method has been reported for 2-formylphenylboronic acid.[3]

Materials:

-

N-[2-(Dimethylamino)ethyl]-N-methylformamide

-

Phenyl lithium

-

n-Butyl lithium

-

An appropriate electrophile for boronation (e.g., triisopropyl borate)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (2 N)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Directed Ortho-Metalation:

-

Boronation:

-

To the cooled solution, add six equivalents of the boronic ester electrophile and stir for 30 minutes.[3]

-

-

Work-up and Purification:

-

Warm the solution to room temperature and continue stirring for 30 minutes.[3]

-

Add 2 N hydrochloric acid and stir for two hours.[3]

-

Extract the aqueous layer with ethyl acetate.[3]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[3]

-

The crude product can be purified by chromatography.[3]

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The following is a general protocol for the crystal structure determination of small organic molecules like substituted formylphenylboronic acids.

2.2.1. Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step.

General Procedure:

-

Purification of the Compound: The starting material should be of high purity. Recrystallization or chromatography may be necessary.

-

Solvent Selection: Screen a variety of solvents with different polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial or beaker. Allow the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of a concentrated solution of the compound on a cover slip or a pedestal. Invert the cover slip over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

-

Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a solvent in which it is insoluble. The compound is dissolved in the bottom, denser layer. Slow diffusion at the interface can lead to crystal growth.

-

2.2.2. Data Collection and Structure Solution

Procedure:

-

Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions, with no visible defects) is mounted on a goniometer head.[4]

-

X-ray Diffraction: The crystal is placed in an intense, monochromatic X-ray beam.[4] As the crystal is rotated, a diffraction pattern of spots (reflections) is produced.[4]

-

Data Collection: The intensities and positions of the diffracted X-rays are recorded using an area detector.[5] A complete dataset is collected by rotating the crystal through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.

Data Presentation: Crystallographic Data

Table 1: Crystallographic Data for Substituted Formylphenylboronic Acids

| Parameter | 3-Formylphenylboronic Acid[6] | 4-Formylphenylboronic Acid[7] |

| CCDC Number | 241233 | 179270 |

| Chemical Formula | C₇H₇BO₃ | C₇H₇BO₃ |

| Formula Weight | 149.94 | 149.94 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | Cc | P2₁2₁2₁ |

| a (Å) | 11.237(2) | 6.096(1) |

| b (Å) | 6.643(1) | 7.550(2) |

| c (Å) | 9.873(2) | 15.228(3) |

| α (°) | 90 | 90 |

| β (°) | 113.67(3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 674.2(2) | 699.9(3) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.477 | 1.422 |

Table 2: Selected Bond Lengths and Angles for 3-Formylphenylboronic Acid

Note: Detailed bond lengths and angles for 4-formylphenylboronic acid require access to the full crystallographic information file (CIF), which was not available in the initial search.

| Bond/Angle | Length (Å) / Angle (°) |

| B1-O1 | 1.363(2) |

| B1-O2 | 1.370(2) |

| B1-C1 | 1.564(3) |

| O1-B1-O2 | 114.7(2) |

| O1-B1-C1 | 124.6(2) |

| O2-B1-C1 | 120.7(2) |

Supramolecular Assemblies and Signaling Pathways

The crystal packing of substituted phenylboronic acids is predominantly governed by the formation of hydrogen-bonded supramolecular structures. The boronic acid group, with its two hydroxyl groups, can act as both a hydrogen bond donor and acceptor, leading to a variety of structural motifs.

In the solid state, phenylboronic acids often form hydrogen-bonded dimers. These dimers can then further interact to create extended networks, such as chains or sheets. The presence and position of the formyl group can influence these packing arrangements through additional intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde oxygen.

For instance, in the crystal structure of 3-formylphenylboronic acid, molecules are linked by O-H···O hydrogen bonds.[8] The formyl group, while largely coplanar with the benzene ring, has a significant influence on the crystal packing.[8]

The diverse hydrogen bonding patterns can be attributed to the conformational flexibility of the B(OH)₂ group, which can adopt syn and anti conformations of the hydroxyl groups.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental intermolecular interactions in the crystal structures of substituted formylphenylboronic acids.

References

- 1. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]

- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

Acidity and pKa value of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid

An In-Depth Technical Guide on the Acidity and pKa of 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid

Introduction

Phenylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. They are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than donating a proton in the Brønsted-Lowry sense. The equilibrium of this reaction is quantified by the pKa value. The acidity of phenylboronic acids is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it. This guide focuses on the acidity of this compound, a polysubstituted arylboronic acid of interest in synthetic chemistry and drug development.

Acidity and pKa of this compound

An experimental pKa value for this compound is not explicitly reported in the reviewed literature. However, a strong estimation of its acidity can be derived by examining the effects of its individual substituents—a formyl group at the ortho position and a trifluoromethoxy group at the meta position relative to the boronic acid.

-

Trifluoromethoxy Group (-OCF₃) : The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect), which is slightly moderated by the resonance effect of the oxygen atom.[1] Studies on isomers of (trifluoromethoxy)phenylboronic acid show that the meta-substituted isomer has a pKa around 7.79-7.96, which is about one pKa unit lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[1][2] This demonstrates a significant increase in acidity.

-

Formyl Group (-CHO) : The introduction of a formyl group, particularly at the ortho position, also leads to a significant increase in acidity (a drop in pKa).[3] This is due to its electron-withdrawing nature.

-

Combined Effect : The presence of both a 2-formyl and a 5-(trifluoromethoxy) group on the phenylboronic acid scaffold is expected to result in a considerable increase in Lewis acidity.[3][4] The cumulative electron-withdrawing effects of both substituents will lower the pKa value substantially compared to unsubstituted phenylboronic acid and likely render it more acidic than phenylboronic acids bearing only one of these substituents. A structurally similar compound, 5-Trifluoromethyl-2-formylphenylboronic acid, which also contains two strong electron-withdrawing groups, is noted to have a considerably high acidity compared to its analogues.[3][4]

In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomer, a 3-hydroxybenzoxaborole.[3][4] This isomerization can influence the apparent acidity and reactivity of the compound.

Data Presentation

The following table summarizes the experimental pKa values for unsubstituted phenylboronic acid and related substituted derivatives to provide context for the estimated acidity of this compound.

| Compound | Substituent Position(s) | pKa (Method) | Reference |

| Phenylboronic Acid | Unsubstituted | ~8.8 | [1] |

| (Trifluoromethoxy)phenylboronic Acid | meta | 7.79 ± 0.02 (Spectrophotometric) | [1][2] |

| (Trifluoromethoxy)phenylboronic Acid | meta | 7.96 ± 0.07 (Potentiometric) | [1][2] |

| (Trifluoromethoxy)phenylboronic Acid | para | 8.11 ± 0.04 (Spectrophotometric) | [1][2] |

| (Trifluoromethoxy)phenylboronic Acid | ortho | 9.51 ± 0.04 (Spectrophotometric) | [1][2] |

| 5-Trifluoromethyl-2-formylphenylboronic Acid | 2-CHO, 5-CF₃ | Not explicitly quantified, but noted to have a "considerable rise in acidity".[3][4] | [3][4] |

Experimental Protocols for pKa Determination

The acidity constants of arylboronic acids are commonly determined using potentiometric or spectrophotometric titration methods.[1][5][6]

Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[6]

-

Sample Preparation : A precise amount of the boronic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol to ensure solubility.[6] Carbonate-free solutions are essential for accuracy, especially at neutral to high pH.[6]

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition : A combined pH electrode monitors the pH of the solution as a function of the volume of titrant added.[7]

-

Analysis : The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6] This method typically requires sample concentrations of at least 10⁻⁴ M to detect a significant change in the curve's shape.[6]

Spectrophotometric Titration

This method is advantageous for compounds with low solubility or when only small sample amounts are available, as it can be used at lower concentrations (> 10⁻⁶ M) if the compound has a suitable chromophore.[6]

-

Sample Preparation : A series of solutions of the boronic acid are prepared in buffers of known pH values.

-

Data Acquisition : The UV-Vis absorption spectrum of each solution is recorded. The ionization of the boronic acid must cause a change in the absorption spectrum.

-

Analysis : The pKa is determined by plotting the change in absorbance at a specific wavelength against the pH of the buffer solutions. The resulting sigmoidal curve's inflection point corresponds to the pKa.[7]

Visualizations

Boronic Acid-Boronate Equilibrium

The following diagram illustrates the fundamental Lewis acid equilibrium of a generic arylboronic acid (ArB(OH)₂) with a hydroxide ion to form the corresponding tetrahedral boronate anion.

Caption: Lewis acid equilibrium of an arylboronic acid.

Logical Workflow for pKa Estimation

This diagram outlines the logical process for estimating the pKa of the target compound based on the acidity of structurally related molecules.

Caption: Estimating pKa via substituent effects.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 4. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pure.tue.nl [pure.tue.nl]

Stability and Storage of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. Understanding the stability profile of this key building block is crucial for its effective use in research, development, and manufacturing of pharmaceuticals and other advanced materials. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and recommended analytical methods for stability assessment, based on available data for the compound and analogous structures.

Core Stability Profile

This compound, like many arylboronic acids, is a crystalline solid that is relatively stable under ambient conditions when properly stored. However, its stability can be influenced by several factors, including temperature, moisture, light, and pH. The presence of both a formyl and a trifluoromethoxy group on the phenyl ring introduces specific chemical properties that affect its stability and reactivity.

A critical aspect of the stability of 2-formylphenylboronic acids is their existence in equilibrium with a cyclic tautomer, 3-hydroxybenzoxaborole, particularly in solution.[1][2] This equilibrium is influenced by the solvent and the electronic nature of other substituents on the aromatic ring.

Recommended Storage Conditions

For optimal stability and to ensure the integrity of the material, the following storage conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, opaque container | Protects from moisture and light. |

| Moisture | Store in a dry environment | Boronic acids are susceptible to hydrolysis and the formation of boroxines (anhydrides). |

| Light | Protect from light | To prevent potential photolytic degradation. |

Potential Degradation and Transformation Pathways

Several pathways can contribute to the degradation or transformation of this compound. Understanding these is vital for developing robust handling procedures and analytical methods.

Isomerization to 3-Hydroxybenzoxaborole

In solution, 2-formylphenylboronic acids can undergo an intramolecular cyclization to form the corresponding 3-hydroxybenzoxaborole.[1][2] This is a reversible equilibrium, but the position of the equilibrium can be significantly influenced by the solvent. For instance, in solvents like DMSO, acetone, and aqueous solutions, the cyclic form can be a major species.[2]

Oxidative Deboronation

A common degradation pathway for boronic acids is oxidative deboronation, where the carbon-boron bond is cleaved in the presence of oxidizing agents, typically yielding the corresponding phenol. This can be initiated by atmospheric oxygen, peroxides, or other reactive oxygen species.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the replacement of the boronic acid group with a hydrogen atom. This process can be catalyzed by strong acids or bases and is also influenced by temperature.

Experimental Protocols for Stability Assessment

To thoroughly evaluate the stability of this compound, a stress testing protocol in line with the International Council for Harmonisation (ICH) guidelines for new drug substances is recommended.

Stress Testing Protocol

A single batch of the material should be subjected to the following conditions to identify potential degradants and establish degradation pathways.

1. Solid-State Stress Conditions:

-

Thermal Stress: Expose the solid material to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).

-

Humidity Stress: Expose the solid material to elevated humidity (e.g., 75% RH and 90% RH) at a controlled temperature (e.g., 25°C or 40°C) for a defined period.

-

Photostability: Expose the solid material to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

2. Solution-State Stress Conditions:

Prepare solutions of the compound in appropriate solvents (e.g., methanol, acetonitrile, water) and subject them to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

3. Sample Analysis:

At each time point, samples should be analyzed using a stability-indicating analytical method.

Recommended Analytical Method: UHPLC-MS

A validated stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with Mass Spectrometry (MS) is recommended for the analysis of stability samples.

-

Column: A C18 reversed-phase column is generally suitable for the separation of arylboronic acids and their potential degradants.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a suitable wavelength and MS detection for peak identification and confirmation.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. An Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry method has been shown to be effective for the high-throughput analysis of a broad range of boronic acids.[3]

Summary of Quantitative Data

| Parameter | Condition | Expected Stability | Potential Degradants/Transformants |

| Temperature | Elevated (e.g., >40°C) | Decreased | Protodeboronation products, Boroxines |

| Humidity | High (e.g., >75% RH) | Decreased | Boroxines, Hydrolysis products |

| Light | UV/Visible | Potentially decreased | Photolytic degradation products |

| pH (in solution) | Acidic (<4) | Decreased | Protodeboronation products |

| pH (in solution) | Basic (>9) | Decreased | Protodeboronation products, Boronate salts |

| Oxidizing Agents | Presence of O₂, peroxides | Decreased | Phenolic degradation products |

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are its potential for isomerization to a cyclic benzoxaborole in solution and its susceptibility to oxidative and protolytic deboronation under stress conditions. For critical applications, it is imperative to conduct a thorough stability study following established guidelines to ensure the quality and integrity of the material throughout its lifecycle. The experimental protocols and analytical methods outlined in this guide provide a robust framework for such an evaluation.

References

The Isomerization of 2-Formylphenylboronic Acids to Benzoxaboroles in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical intramolecular cyclization of 2-formylphenylboronic acids to form benzoxaboroles in solution. This reversible isomerization is a fundamental aspect of the chemistry of these compounds, influencing their reactivity, stability, and biological activity. Understanding and controlling this equilibrium is paramount for researchers in medicinal chemistry and drug development, where benzoxaboroles have emerged as a promising class of therapeutic agents.

The Chemical Equilibrium: A Dynamic Interplay

In solution, 2-formylphenylboronic acids exist in a dynamic equilibrium with their cyclic hemiacetal isomers, known as 3-hydroxybenzoxaboroles. This isomerization is a tautomeric rearrangement that is highly dependent on the surrounding chemical environment. The open-chain form possesses a free aldehyde and a boronic acid group, while the cyclic form features a five-membered oxaborole ring.

Caption: Chemical equilibrium between 2-formylphenylboronic acid and its benzoxaborole isomer.

Quantitative Analysis of the Isomerization

The position of the equilibrium is quantified by the cyclization constant (K_cycl), which is the ratio of the concentration of the cyclic benzoxaborole form to the open-chain 2-formylphenylboronic acid form. This constant is significantly influenced by electronic effects of substituents on the phenyl ring and the nature of the solvent.

Influence of Substituents and Solvents

Electron-withdrawing groups on the phenyl ring tend to favor the cyclic benzoxaborole form by increasing the Lewis acidity of the boron atom, thereby promoting intramolecular coordination with the formyl oxygen. Conversely, electron-donating groups can shift the equilibrium towards the open-chain form.

The polarity and hydrogen-bonding capabilities of the solvent also play a crucial role. Polar aprotic solvents, for instance, can influence the equilibrium by stabilizing one form over the other. The table below summarizes the cyclization constants for various fluoro-substituted 2-formylphenylboronic acids in different deuterated solvents, as determined by 19F NMR spectroscopy[1].

| Substituent | Solvent | Cyclization Constant (K_cycl) |

| 3-Fluoro | Acetone-d6 | 0.2 |

| 3-Fluoro | DMSO-d6 | 0.1 |

| 4-Fluoro | Acetone-d6 | 0.4 |

| 4-Fluoro | DMSO-d6 | 0.3 |

| 5-Fluoro | Acetone-d6 | 0.7 |

| 5-Fluoro | DMSO-d6 | 0.5 |

| 6-Fluoro | Acetone-d6 | >10 |

| 6-Fluoro | DMSO-d6 | 1.8 |

| 3,5-Difluoro | Acetone-d6 | 0.4 |

| 3,5-Difluoro | DMSO-d6 | 0.3 |

Experimental Protocols

General Synthesis of Benzoxaboroles from 2-Formylphenylboronic Acids

The synthesis of benzoxaboroles can be achieved through various methods, often starting from the corresponding 2-formylphenylboronic acid. The following is a generalized protocol based on common synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This application note provides a detailed protocol for the use of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid as a building block in Suzuki-Miyaura coupling reactions. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of target molecules, making this reagent particularly valuable in medicinal chemistry and drug development. The ortho-formyl group provides a synthetic handle for further functionalization.

Challenges and Considerations

Boronic acids with electron-withdrawing groups and ortho-substituents, such as this compound, can present challenges. These substrates may be prone to protodeboronation under basic reaction conditions.[3] Therefore, careful selection and optimization of the catalyst, ligand, base, and solvent system are crucial to achieve high yields and purity.[3][4] The use of specialized precatalysts or ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), can be beneficial for challenging couplings.[3][4]

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of reaction conditions is recommended for each specific substrate combination.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst like XPhos Pd G3) (1-5 mol%)

-

Ligand (if using a simple palladium source, e.g., XPhos, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, toluene, with or without water)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide, this compound, palladium catalyst, ligand (if necessary), and base.

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe. A common solvent system is a mixture of an organic solvent and an aqueous base solution (e.g., 1,4-dioxane/water 4:1).[4][5]

-

Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[4][5]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.[4]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura couplings with various aryl halides, based on literature for similar fluorinated boronic acids.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Chlorotoluene | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | >95[4] |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 94[4] |

| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O | 40 | 2 | 89[4] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 85[4] |

Table 2: Spectroscopic Data for a Representative Product

Note: This is a representative example based on similar structures, as specific data for the product of this compound is not available in the search results.

| Product Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 2'-Formyl-5'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile | 9.95 (s, 1H), 8.0-7.5 (m, 7H) | 190.1, 149.5 (q, J=1.9 Hz), 145.2, 138.1, 133.0, 132.5, 130.5, 129.8, 122.1, 120.4 (q, J=258.5 Hz), 118.3, 112.1 |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive aldehyde, a trifluoromethoxy group that can enhance metabolic stability and lipophilicity, and a boronic acid moiety for carbon-carbon bond formation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds.[1][2] this compound is a valuable reagent in this reaction, allowing for the introduction of a functionalized phenyl ring into a variety of organic molecules. The formyl group provides a handle for further synthetic transformations, making it a key intermediate in the synthesis of complex drug candidates and functional materials.[3]

Due to the presence of electron-withdrawing groups (formyl and trifluoromethoxy), this boronic acid can present challenges such as a higher propensity for protodeboronation under basic reaction conditions.[4] Therefore, the careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Data Presentation: Comparison of Palladium Catalyst Systems

The choice of the palladium catalyst and associated ligand is critical for the success of the Suzuki-Miyaura coupling with this compound. Below is a summary of commonly used palladium catalyst systems and their general performance characteristics with challenging boronic acids.

| Palladium Precatalyst | Ligand | Typical Catalyst Loading (mol%) | Key Advantages |

| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | Readily available and easy to handle. |

| Pd(OAc)₂ | SPhos | 1 - 3 | High activity for electron-deficient boronic acids. |

| Pd₂(dba)₃ | XPhos | 1 - 3 | Excellent for sterically hindered substrates. |

| PdCl₂(dppf) | dppf | 2 - 5 | Good stability and effective for a range of substrates. |

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides and chlorides. Optimization of the reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure for Cross-Coupling with Aryl Bromides

This protocol is a starting point for the coupling of this compound with various aryl bromides.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Cross-Coupling with Aryl Chlorides

Aryl chlorides are often less reactive than aryl bromides. Microwave-assisted synthesis can enhance the reaction rate and yield.[5]

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Solvent (e.g., Toluene/H₂O, 10:1 mixture)

-

Microwave reactor vials

Procedure:

-

In a microwave vial, combine the aryl chloride, this compound, palladium catalyst, ligand, and base.

-

Add the degassed solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 120-150 °C for 20-60 minutes.

-

After cooling, work up the reaction as described in Protocol 1.

-

Purify the product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

References

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (2-Formyl-5-(trifluoromethoxy)phenyl)boronic acid [myskinrecipes.com]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

The Strategic Utility of 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Introduction

2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups that are highly advantageous for the synthesis of novel therapeutic agents. Its structure, featuring a boronic acid moiety, a reactive formyl group, and a trifluoromethoxy substituent, provides chemists with a powerful tool for constructing complex molecular architectures with desirable pharmacological properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates[1]. This document provides detailed application notes, experimental protocols, and conceptual frameworks for the utilization of this compound in drug discovery programs.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to create biaryl and heteroaryl structures that are prevalent in many biologically active molecules. The formyl group offers a convenient handle for subsequent chemical modifications, allowing for the diversification of the molecular scaffold and the exploration of structure-activity relationships (SAR).

While specific drug candidates synthesized directly from this compound are not extensively reported in publicly available literature, the utility of the closely related analog, 5-trifluoromethyl-2-formylphenylboronic acid, provides significant insights into its potential therapeutic applications. This analog has been shown to exhibit antibacterial and antifungal properties, which are attributed to its ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis[2][3]. This suggests that derivatives of this compound could be explored as novel anti-infective agents.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic medicinal chemistry.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DMF and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the appropriate temperature (typically between 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Reductive Amination of the Formyl Group

This protocol outlines the conversion of the formyl group of a biaryl product (from Protocol 1) into an amine, a common functional group in many pharmaceuticals.

Materials:

-

Biaryl aldehyde synthesized from this compound

-

Primary or secondary amine

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve the biaryl aldehyde (1.0 equivalent) and the amine (1.1 equivalents) in the anhydrous solvent.

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the desired amine by column chromatography or crystallization.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Trifluoromethyl-2-formylphenylboronic Acid

| Microorganism | MIC (µg/mL) | Reference Compound (Tavaborole) MIC (µg/mL) |

| Escherichia coli | >250 | Not reported |

| Bacillus cereus | 125 | >250 |

| Candida albicans | >250 | Not reported |

| Aspergillus niger | 125 | Not reported |

Data extracted from studies on 5-trifluoromethyl-2-formylphenylboronic acid and its isomer.[2]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

Caption: Workflow for Suzuki-Miyaura coupling.

Caption: Logic for SAR exploration.

Caption: Hypothesized LeuRS inhibition pathway.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Trifluoromethoxy-Substituted Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing trifluoromethoxy-substituted boronic acids via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The inclusion of the trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, which can enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2]

The Strategic Advantage of the Trifluoromethoxy Group

The trifluoromethoxy group serves as a valuable substituent in drug design and the development of advanced materials. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the physicochemical properties of a molecule.[1] In pharmaceutical research, the introduction of a -OCF₃ group can lead to improved metabolic stability by blocking potential sites of oxidation, and it can enhance membrane permeability, which is crucial for oral bioavailability and crossing the blood-brain barrier.[1]

Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[3] The reaction is known for its tolerance of a wide range of functional groups, making it a robust tool in complex molecule synthesis.[4]

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki-Miyaura coupling of trifluoromethoxy-substituted boronic acids with various aryl halides. Yields can be influenced by the specific catalyst, ligand, base, solvent, and temperature used.

Table 1: Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)phenylboronic Acid with Various Aryl Bromides

| Aryl Bromide Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | n-propanol / H₂O | Reflux | 1 | ~95-98%[5] |

| 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | N/A | High[6] |

| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | n-propanol / H₂O | Reflux | 2 | ~90%[3][5] |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | n-propanol / H₂O | Reflux | 0.5 | High[3] |

| 2-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 12 | Good[7] |

Table 2: Suzuki-Miyaura Coupling of Other Trifluoromethoxy-Substituted Boronic Acids

| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 3-(Trifluoromethyl)phenylboronic acid | Aryl Halide | Pd(OAc)₂ | KOH | H₂O | 90 | Up to 94%[8] |

| 2-(Trifluoromethoxy)phenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 | Good[9] |

| Pinacol borate derivative | Methyl 4-bromo-3-methylbenzoate | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Dioxane / H₂O | 110 | 61%[10] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a trifluoromethoxy-substituted boronic acid with an aryl bromide.

Materials:

-

Trifluoromethoxy-substituted phenylboronic acid (1.0 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene, ethanol)

-

Deionized water (if using an aqueous base solution)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the trifluoromethoxy-substituted boronic acid, the aryl halide, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous solvent (and water if applicable) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any additional ligand to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. preprints.org [preprints.org]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 2-Formyl-5-(trifluoromethoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition guidelines for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with 2-Formyl-5-(trifluoromethoxy)phenylboronic acid. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant in medicinal chemistry and materials science. The presence of an ortho-formyl group and an electron-withdrawing trifluoromethoxy group on the boronic acid presents unique challenges, including potential steric hindrance and a propensity for protodeboronation. The following protocols are designed to address these challenges by employing optimized catalyst systems and reaction conditions to achieve high coupling efficiency.

Core Concepts and Challenges

The Suzuki-Maiyaura coupling is a fundamental carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the boronic acid partner, and reductive elimination to yield the biaryl product and regenerate the catalyst.

The specific structure of this compound introduces several considerations:

-

Steric Hindrance: The ortho-formyl group can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step.

-

Electronic Effects: The electron-withdrawing nature of both the formyl and trifluoromethoxy groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation process.

-

Protodeboronation: Arylboronic acids bearing electron-withdrawing groups are often susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, leading to reduced yields of the desired product. This is often exacerbated by prolonged reaction times and high temperatures.

To overcome these challenges, the selection of a highly active catalyst system and carefully controlled reaction conditions is paramount. Modern palladium precatalysts, often featuring bulky and electron-rich biarylphosphine ligands, are particularly effective in promoting the coupling of sterically hindered and electronically deactivated substrates under mild conditions.

Data Presentation: Recommended Reaction Conditions

The successful coupling of this compound with various aryl halides is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. Below is a summary of recommended conditions derived from protocols for structurally similar and challenging boronic acids.[1][2][3] Optimization for each specific substrate pairing is recommended.

| Component | Recommended Reagents/Conditions | Rationale & Key Considerations |

| Aryl Halide | Aryl Bromides, Iodides, and activated Chlorides | Reactivity order: I > Br > OTf >> Cl. Aryl chlorides may require more forcing conditions or specialized catalyst systems.[4][5] |

| Palladium Precatalyst | Buchwald G3 Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3), Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts offer high activity and stability, enabling rapid catalyst activation and turnover, which is crucial for minimizing boronic acid decomposition.[1][2][3] |

| Ligand | Biarylphosphines (e.g., XPhos, SPhos, RuPhos) | These bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps and are effective for coupling sterically hindered substrates.[1][2][3] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a good choice for sensitive substrates as it can be effective at lower temperatures.[1][6] |

| Solvent | Anhydrous, degassed aprotic solvents (e.g., 1,4-Dioxane, THF, Toluene) often with a small amount of water | The choice of solvent can significantly impact catalyst solubility and reaction kinetics. An aqueous component can facilitate the dissolution of the base and promote transmetalation.[7][8] |

| Temperature | Room Temperature to 100 °C | Milder temperatures are preferred to minimize protodeboronation.[1][3] For less reactive aryl halides, elevated temperatures may be necessary.[4] |

| Reaction Time | 30 minutes to 24 hours | Reaction progress should be monitored (e.g., by TLC, LC-MS, or GC-MS) to determine the optimal time and avoid prolonged heating that can lead to side reactions. |

Experimental Protocols

Two distinct protocols are presented below. Protocol 1 describes a rapid, mild procedure using a modern palladium precatalyst, which is often suitable for minimizing the degradation of the sensitive boronic acid. Protocol 2 outlines a more traditional approach that may be effective for a range of aryl halide coupling partners.

Protocol 1: Rapid Coupling at Mild Temperatures Using a Buchwald Precatalyst

This protocol is adapted from methodologies developed for challenging Suzuki-Miyaura couplings of unstable boronic acids and is designed to favor the coupling reaction over protodeboronation by using a highly active catalyst at or near room temperature.[1][3][8]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

XPhos Pd G3 (or a similar Buchwald precatalyst) (0.01-0.02 mmol, 1-2 mol%)

-

Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane or THF

-

Degassed water

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 (0.01 mmol), and potassium phosphate (2.0 mmol).

-

Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add anhydrous, degassed 1,4-dioxane (or THF) (5 mL) followed by degassed water (0.5 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 30 minutes to 4 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Thermally Promoted Coupling with a Conventional Catalyst System

This protocol employs a more traditional catalyst system and may require higher temperatures, making it suitable for less reactive aryl halides such as aryl chlorides. Careful monitoring is essential to balance reaction conversion with potential boronic acid degradation.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol% Pd)

-

XPhos (or a similar biarylphosphine ligand) (0.06 mmol, 6 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent mixture (e.g., Toluene/Water 10:1)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.06 mmol), and potassium carbonate (2.0 mmol).

-

Add the degassed solvent mixture (e.g., 10 mL toluene and 1 mL water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

After cooling to room temperature, dilute the mixture with water (15 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Wash the combined organic extracts with brine (25 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the final product.

Mandatory Visualizations